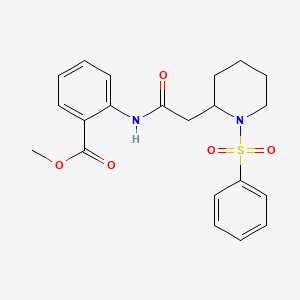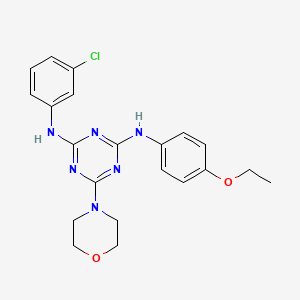
N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The molecule also contains morpholine and phenyl groups, which may contribute to its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Additionally, the compound contains phenyl rings and a morpholine ring, which could influence its physical and chemical properties .Chemical Reactions Analysis
Triazines are known to participate in a variety of chemical reactions. They can act as bases due to the presence of nitrogen atoms. They can also undergo reactions with electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on similar triazine derivatives, including work on 1,2,4-triazole derivatives and their antimicrobial activities, showcases the chemical versatility and potential biological relevance of these compounds. These studies detail the synthesis processes and evaluate the antimicrobial properties against various microorganisms, highlighting the compounds' potential as antimicrobial agents (Bektaş et al., 2010).
Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives
Another study explores the preparation of pyrimidine-2,4-diamine derivatives and their significant larvicidal activity, demonstrating the potential of these compounds in biological applications, such as pest control (Gorle et al., 2016).
Synthesis of N-Heterocycles Using α-Phenylvinylsulfonium Salts
The concise synthesis of morpholines and piperazines via the reaction with α-phenylvinylsulfonium salts underlines a method for producing N-heterocycles, which are crucial in many pharmaceuticals and research chemicals, showing the synthetic versatility of triazine derivatives (Matlock et al., 2015).
Environmental Applications
Additionally, the use of triazine derivatives in environmental applications, such as the removal of pesticides from wastewater using biosorbents, indicates the compounds' utility in environmental science and engineering (Boudesocque et al., 2008).
Chemical Sensing and Biological Properties
Rhenium(I) polypyridine diamine complexes, including triazine derivatives, serve as phosphorogenic sensors for nitric oxide (NO), showcasing the application of such compounds in biological sensing and imaging. These complexes exhibit significant emission enhancement upon reaction with NO, highlighting their potential in medical diagnostics and research (Choi et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-2-30-18-8-6-16(7-9-18)23-19-25-20(24-17-5-3-4-15(22)14-17)27-21(26-19)28-10-12-29-13-11-28/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMRZAUOHWOCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

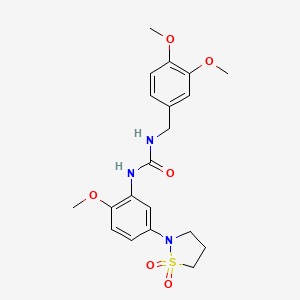
![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)
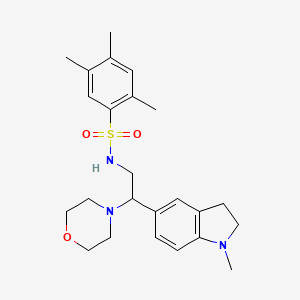


![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)
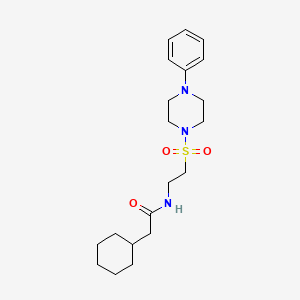
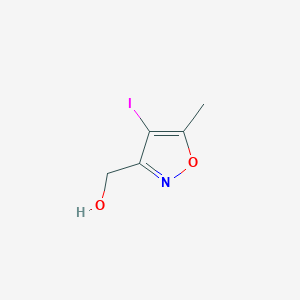
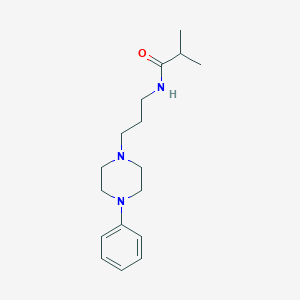
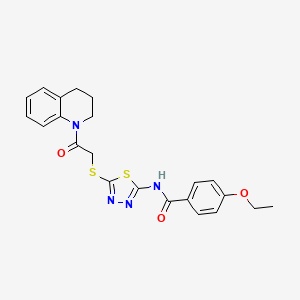
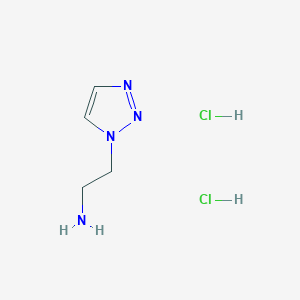
![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)
